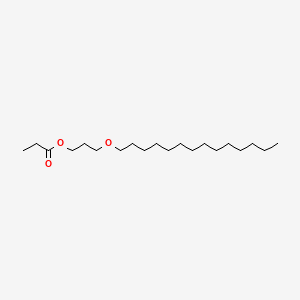
3-Tetradecoxypropyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecoxypropyl propanoate, also known as PPG-2 myristyl ether propionate, is a chemical compound with the molecular formula C23H46O4. It is a colorless or pale yellow liquid with a faint odor. This compound is primarily used in the cosmetics and personal care industry due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Tetradecoxypropyl propanoate is typically synthesized through an esterification reaction. The process involves the reaction of myristyl alcohol (tetradecanol) with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tetradecoxypropyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myristyl alcohol and propionic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
3-Tetradecoxypropyl propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its emollient properties.
Industry: It is widely used in the formulation of lotions, creams, and other personal care products.
Wirkmechanismus
The mechanism of action of 3-tetradecoxypropyl propanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance.
Vergleich Mit ähnlichen Verbindungen
Ethyl propanoate: Another ester with similar properties but different applications.
Methyl butyrate: An ester used in flavorings and fragrances.
Isopropyl myristate: A commonly used emollient in cosmetics.
Uniqueness: 3-Tetradecoxypropyl propanoate is unique due to its specific combination of a long alkyl chain and a propanoate ester group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient in personal care products.
Eigenschaften
CAS-Nummer |
74775-06-7 |
|---|---|
Molekularformel |
C23H46O4 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
1-(1-tetradecoxypropan-2-yloxy)propan-2-yl propanoate |
InChI |
InChI=1S/C23H46O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21(3)26-20-22(4)27-23(24)6-2/h21-22H,5-20H2,1-4H3 |
InChI-Schlüssel |
USZDQUQLJBLEDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCCOC(=O)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(C)OCC(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















